Molecular Structure and Crystallography of Triphenyltin Derivatives: A Technical Guide
Molecular Structure and Crystallography of Triphenyltin Derivatives: A Technical Guide
Executive Summary
Triphenyltin (Ph
This guide provides an advanced technical framework for synthesizing, characterizing, and interpreting the crystallography of Ph
Fundamental Structural Chemistry
The structural diversity of triphenyltin compounds arises from the amphoteric nature of the tin(IV) center. While the precursor (e.g., Ph
The Geometry Transition
In the solid state, Ph
-
Tetrahedral (CN=4): Typical of non-coordinating solvents or bulky ligands preventing bridging.
-
Trigonal Bipyramidal (CN=5): The most common motif for Ph
Sn-carboxylates. The three phenyl groups occupy the equatorial plane to minimize steric repulsion, while the anionic ligands bridge axially.
The Addison Parameter
For 5-coordinate systems, distinguishing between Trigonal Bipyramidal (TBP) and Square Pyramidal (SPY) geometries is critical for correlating structure to reactivity. We utilize the structural index parameter,
Where:
- = The largest basal angle around the metal center.
- = The second largest basal angle.
| Geometry | Structural Implication | |
| Perfect Trigonal Bipyramidal | Common in polymeric Ph | |
| Perfect Square Pyramidal | Rare for Ph | |
| Distorted Intermediate | Often seen in chelated monomers. |
Experimental Protocol: Synthesis & Isolation
To ensure crystallographic-grade purity, we employ a self-validating synthesis workflow. The following protocol minimizes hydrolysis products (e.g., [(Ph
Reagents and Stoichiometry
-
Precursor: Triphenyltin hydroxide (Ph
SnOH) or Triphenyltin chloride (Ph SnCl). -
Ligand: Carboxylic acid (R-COOH) or Schiff base.
-
Solvent System: Toluene/Ethanol (2:1 v/v). Toluene is essential for azeotropic removal of water.
Step-by-Step Methodology
-
Stoichiometric Mixing: Dissolve 1.0 mmol of Ligand in 20 mL anhydrous ethanol. Separately, dissolve 1.0 mmol Ph
SnOH in 30 mL toluene. -
Reflux with Dean-Stark: Combine solutions. Reflux at 110°C for 4–6 hours using a Dean-Stark trap.
-
Why? The reaction is a condensation (–OH + H–L
Sn–L + H O). Removing water drives the equilibrium to completion and prevents hydrolysis.
-
-
Filtration & Concentration: Filter the hot solution to remove unreacted insolubles. Rotary evaporate to 10 mL volume.
-
Crystallization: Layer the concentrate with hexane (antisolvent) or allow slow evaporation at room temperature.
-
Critical Check: Do not force precipitation by cooling rapidly; this yields amorphous powders unsuitable for XRD.
-
Workflow Visualization
Figure 1: Self-validating synthesis workflow emphasizing azeotropic water removal to prevent hydrolysis.
Crystallographic Analysis & Interpretation
When analyzing the .cif file of a Triphenyltin derivative, focus on the following three structural pillars.
The Coordination Sphere (Primary Structure)
In most carboxylate derivatives, the structure is polymeric . The carboxylate oxygen atoms bridge two different tin centers.[2][3][4][5]
-
Equatorial Plane: Occupied by three phenyl carbons.
-
Axial Positions: Occupied by Oxygen atoms from the carboxylate ligand.[3][4][5]
-
Bond Angles: The C-Sn-C angles in the equatorial plane should sum to
. If the sum is significantly less ( ), the phenyl groups are bending away from a bulky axial ligand, indicating steric strain.
Supramolecular Architecture (Secondary Structure)
Triphenyltin compounds are famous for forming helical polymeric chains along the crystallographic screw axis (often
-
Intermolecular Interaction: Look for
coordinate bonds. The distance is typically 2.2 – 2.6 Å. -
Validation: If the Sn-O distance is > 3.0 Å, the structure is likely monomeric, stabilized by intramolecular hydrogen bonding rather than polymerization.
Spectroscopic Correlation (NMR & IR)
Crystallography must be cross-referenced with spectroscopy.
Infrared Spectroscopy (IR):
Calculate the separation parameter
- : Indicates bridging bidentate mode (Polymeric).
- : Indicates monodentate ester-like mode (Monomeric).
-
-40 to -90 ppm: 4-Coordinate (Tetrahedral).
-
-90 to -350 ppm: 5-Coordinate (Trigonal Bipyramidal).
-
Note: A shift from -60 ppm (precursor) to -200 ppm (product) confirms the formation of the hyper-coordinated species observed in the crystal structure.
Structure-Activity Relationships (SAR)
The biological activity of Ph
Mechanism of Action[4]
-
Hydrolysis: Upon entering the aqueous cellular environment, the labile Sn-O bond hydrolyzes.
-
Active Species: The Ph
Sn cation is released. -
Targeting: The lipophilic Ph
Sn moiety penetrates the mitochondrial membrane, inhibiting oxidative phosphorylation by binding to ATPase.
The "Goldilocks" Zone
-
Too Stable: If the chelate is too strong (e.g., rigid dithiocarbamates), the Ph
Sn is not released, reducing activity. -
Too Labile: If the ligand falls off before cell entry, the compound binds non-specifically to serum proteins (HSA), reducing bioavailability.
SAR Pathway Visualization
Figure 2: The pharmacological pathway of Triphenyltin derivatives, highlighting the critical hydrolysis step.
Summary Data: Structural Metrics
The following table summarizes typical crystallographic parameters for bioactive Ph
| Parameter | Typical Range | Interpretation |
| Sn-C Bond Length | 2.10 – 2.14 Å | Standard covalent bond. |
| Sn-O (Covalent) | 2.05 – 2.15 Å | Primary ligand attachment. |
| Sn...O (Coordinate) | 2.30 – 2.60 Å | The "bridging" interaction forming polymers. |
| C-Sn-C Angle | 115° – 125° | Deviation from 120° indicates distortion. |
| 0.75 – 0.95 | Predominantly Trigonal Bipyramidal. | |
| -150 to -250 ppm | Confirms 5-coordinate state in solution. |
References
-
Addison, A. W., Rao, T. N., Reedijk, J., van Rijn, J., & Verschoor, G. C. (1984). Synthesis, structure, and spectroscopic properties of copper(II) compounds containing nitrogen–sulphur donor ligands; the crystal and molecular structure of aqua[1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane]copper(II) perchlorate.[6] Journal of the Chemical Society, Dalton Transactions, (7), 1349–1356.
-
Gomez-Ruiz, S., et al. (2008). Study of the cytotoxicity and particle size of a series of carboxylato-triphenyltin(IV) complexes. Journal of Inorganic Biochemistry, 102(12), 2087-2096.
-
Hadjikakou, S. K., & Hadjiliadis, N. (2009). Antiproliferative and anti-tumor activity of organotin compounds.[2][3][4][5][7] Coordination Chemistry Reviews, 253(3-4), 235-249.
-
Lockhart, T. P., & Manders, W. F. (1986). Structure determination by NMR spectroscopy. Dependence of |2J(119Sn,1H)| and |1J(119Sn,13C)| on the Me-Sn-Me angle in methyltin(IV) compounds. Inorganic Chemistry, 25(6), 892-895.
-
Tiekink, E. R. T. (1991). Structural chemistry of organotin carboxylates: a review of the crystallographic literature. Applied Organometallic Chemistry, 5(1), 1-23.
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